molecular formula C8H4FNO2 B2705442 6-Fluorobenzo[D]isoxazole-3-carbaldehyde CAS No. 1824114-20-6

6-Fluorobenzo[D]isoxazole-3-carbaldehyde

Cat. No.: B2705442
CAS No.: 1824114-20-6
M. Wt: 165.123
InChI Key: HJOFCFRLWHOZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[D]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H4FNO2 It is a derivative of benzoisoxazole, featuring a fluorine atom at the 6th position and an aldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[D]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[D]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluorobenzo[D]isoxazole-3-carbaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[D]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-piperidinyl-1,2-benzisoxazole: Shares the 6-fluorobenzo[D]isoxazole core but differs in the substituent at the 3rd position.

    6-Fluorobenzo[D]isoxazole-3-carboxylic acid: An oxidized form of 6-Fluorobenzo[D]isoxazole-3-carbaldehyde.

    6-Fluorobenzo[D]isoxazole-3-methanol: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and an aldehyde group on the benzoisoxazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFCFRLWHOZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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